molecular formula C6H8F6O3 B3125799 1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane CAS No. 329710-73-8

1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane

Cat. No.: B3125799
CAS No.: 329710-73-8
M. Wt: 242.12 g/mol
InChI Key: NYGBIHJOMIKXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves introducing trifluoromethoxy groups onto the ethane scaffold. One notable method is the reaction of nitrogen-heterocycles with trifluoromethyl triflate . Trifluoromethyl triflate serves as both a precursor to [OCF3] and a bifunctional reagent, rendering the heteroarene more electrophilic and facilitating the delivery of the trifluoromethoxy group .


Chemical Reactions Analysis

  • Radical Reactions : The trifluoromethyl group can participate in radical reactions, contributing to synthetic pathways for various compounds .

Scientific Research Applications

Electrochemical Properties

  • Physical and Electrochemical Properties : A study by Nambu et al. (2016) explored the properties of fluorinated dialkyl ethers like 1-(2-fluoroethoxy)-2-(2,2,2-trifluoroethoxy)ethane (FETFEE), highlighting its high relative permittivity and low viscosity compared to linear carbonates. The use of FETFEE improved the discharge capacity of a Li | LiCoO2 coin cell, indicating its potential in electrochemical applications (Nambu, Matsushita, Takehara, & Sasaki, 2016).

Chemical Synthesis and Reactions

  • Polyfluorocycloalkenes Reactions : Plevey and Talbot (1977) reported on the reactions of perfluorocycloalkenes with 1-ethoxy-1-(2-hydroxyethoxy) ethane in the presence of base, leading to the formation of acid-labile acetals, further hydrolyzed to 1-(2-hydroxyethoxy) perfluorocycloalkenes (Plevey & Talbot, 1977).
  • Trifluoromethoxylation of Aliphatic Substrates : Marrec et al. (2010) described a method for the trifluoromethoxylation of aliphatic substrates, a crucial process in the synthesis of aliphatic trifluoromethyl ethers, highlighting the significance of 1-(trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane in chemical synthesis (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).

Application in Organic Molecules Synthesis

  • Synthesis of Novel Fluoroether-Substituted Phthalocyanines : Gürol, Gümüş, and Ahsen (2012) conducted research on the synthesis of fluoroether-substituted phthalocyanines, emphasizing the role of compounds like this compound in the formation of novel materials with potential applications in electronics or photonics (Gürol, Gümüş, & Ahsen, 2012).

Catalytic and Supramolecular Applications

  • Catalytic Oxidative Trifluoromethoxylation : A study by Qi, Chen, and Liu (2017) developed a catalytic method for the trifluoromethoxylation of allylic C-H bonds using a palladium catalyst. This process is crucial for synthesizing allylic trifluoromethoxy derivatives, which can be used in various organic syntheses and potentially in drug development (Qi, Chen, & Liu, 2017).
  • Supramolecular Liquid-Crystalline Networks : Kihara, Kato, Uryu, and Fréchet (1996) explored the self-assembly of multifunctional hydrogen-bonding molecules, including derivatives of this compound, to create supramolecular liquid-crystalline networks. These networks have potential applications in material science and nanotechnology (Kihara, Kato, Uryu, & Fréchet, 1996).

Properties

IUPAC Name

1-(trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O3/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGBIHJOMIKXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)OCCOC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane
Reactant of Route 2
Reactant of Route 2
1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane
Reactant of Route 3
Reactant of Route 3
1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane
Reactant of Route 4
Reactant of Route 4
1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane
Reactant of Route 5
Reactant of Route 5
1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane
Reactant of Route 6
Reactant of Route 6
1-(Trifluoromethoxy)-2-[2-(trifluoromethoxy)ethoxy]ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.